Lipophilicity Gain Over Heptyl Analog Drives Lower Critical Micelle Concentration
The target compound's C8 tail (octyl) provides a computed cLogP of approximately 4.5, compared to ~4.0 for the C7 (heptyl) analog CAS 23826-80-4 . This ~0.5 log unit increase in lipophilicity, governed by the Hansch-Fujita model, lowers the critical micelle concentration (CMC) by roughly a factor of 3, a class-level relationship where each additional methylene group reduces CMC by ~3× for ionic surfactants [1]. The measured boiling point of 398.6°C for the target versus an estimated ~385°C for the heptyl analog confirms greater thermal stability for higher-temperature applications .
| Evidence Dimension | Calculated Partition Coefficient (cLogP) and CMC reduction factor |
|---|---|
| Target Compound Data | cLogP ≈ 4.5; Boiling point 398.6°C |
| Comparator Or Baseline | CAS 23826-80-4 (C7 analog): cLogP ≈ 4.0; Boiling point ~385°C (estimated) |
| Quantified Difference | ΔcLogP ≈ +0.5; CMC reduction factor ≈ 3× (class-level); ΔBoiling point ≈ +13.6°C |
| Conditions | Computed partition coefficient; boiling point at 760 mmHg; CMC class-level inference for ionic surfactants |
Why This Matters
For formulators seeking lower surfactant dosage and higher thermal robustness, the octyl analog's higher lipophilicity and boiling point directly reduce material consumption and expand operational temperature range.
- [1] Rosen, M. J. Surfactants and Interfacial Phenomena. 4th ed., Wiley, 2012, Chapter 4 (class-level relationship of CMC reduction factor per methylene group for ionic surfactants). View Source
